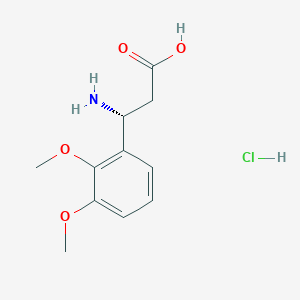
(R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Formation of Propanoic Acid: The amine is then reacted with acrylonitrile to form the propanoic acid derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Alkylamines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in modulating biochemical pathways. It is used in the development of enzyme inhibitors and as a probe to study enzyme activity.
Medicine
In medicine, ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins. These interactions modulate biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(2,3-Dimethoxyphenyl)propionic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 2,3-Dimethoxybenzoic acid
Uniqueness
®-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of the amino group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack the amino functionality, making it more versatile in various applications.
特性
分子式 |
C11H16ClNO4 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
SNIJCLKTDPRJBA-DDWIOCJRSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)N.Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


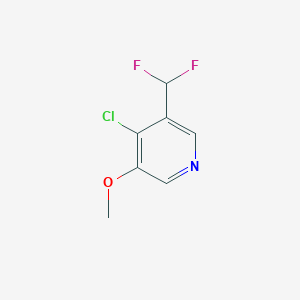
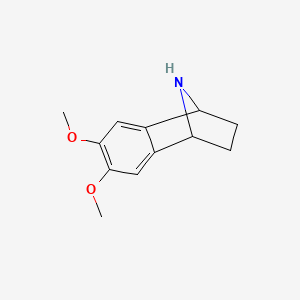
![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)

![6-Chloro-7-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12951050.png)
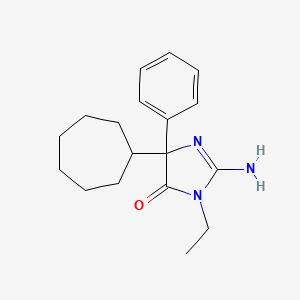


![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
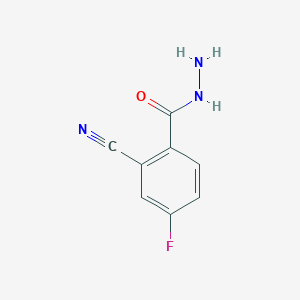

![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)

